Potassium nonafluoro-1-butanesulfonate (CAS 29420-49-3), commonly referred to as PFBS-K, is a highly stable, fully fluorinated short-chain (C4) sulfonate salt. In industrial procurement, it is primarily sourced as a premium, non-brominated reactive flame retardant for engineering thermoplastics, most notably polycarbonate (PC). It is also utilized as a specialty fluorosurfactant and an intermediate in electrochemical and semiconductor applications. Characterized by extreme thermal stability exceeding 400 °C and excellent solubility in polar polymer matrices, PFBS-K delivers robust chemical resistance and surface activity . Crucially, its four-carbon perfluoroalkyl chain provides the performance benefits of legacy fluorochemicals while aligning with modern environmental and regulatory frameworks regarding bioaccumulation [1].
Substituting Potassium nonafluoro-1-butanesulfonate with generic alternatives introduces severe regulatory and performance failures. Attempting to use legacy long-chain equivalents, such as Potassium perfluorooctanesulfonate (PFOS-K), results in immediate regulatory non-compliance due to global bans linked to extreme biological persistence and bioaccumulation [1]. Conversely, substituting with alternative compliant transparent flame retardants, such as Potassium diphenyl sulfone sulfonate (KSS) or conventional brominated compounds, requires significantly higher mass loadings to achieve the same fire-retardant efficacy . These higher required dosages inevitably compromise the host polymer's intrinsic optical clarity, induce unwanted haze, and degrade the mechanical impact strength that drives the initial selection of engineering resins like polycarbonate .
Potassium nonafluoro-1-butanesulfonate achieves a stringent UL94 V-0 flammability rating in polycarbonate at exceptionally low addition levels of 0.06% to 0.12% by weight [1]. In contrast, alternative transparent flame retardants like Potassium diphenyl sulfone sulfonate (KSS) typically require baseline loadings of 0.3% or higher to achieve identical fire safety ratings . This ultra-low dosage requirement minimizes the disruption of the polymer matrix, preserving the base resin's mechanical properties while drastically reducing the total volume of additive required per production run.
| Evidence Dimension | Mass loading required for UL94 V-0 rating in Polycarbonate |
| Target Compound Data | 0.06% – 0.12% by weight |
| Comparator Or Baseline | Potassium diphenyl sulfone sulfonate (KSS) at ≥0.3% by weight |
| Quantified Difference | >60% reduction in required additive mass loading |
| Conditions | Polycarbonate melt compounding and UL94 vertical burn testing (1/16 inch thickness) |
Minimizing flame retardant loading is critical for procurement teams to reduce additive costs and maintain the mechanical impact strength of the final polycarbonate resin.
As a short-chain (C4) perfluoroalkyl substance, PFBS-K was engineered to replace restricted long-chain (C8) PFOS compounds. Pharmacokinetic studies demonstrate that the human serum elimination half-life of PFBS is approximately 26 days, which is drastically shorter than the 5.4 years observed for PFOS [1]. This rapid elimination profile prevents long-term bioaccumulation, allowing PFBS-K to serve as a high-performance, regulatory-compliant drop-in replacement for legacy fluorosurfactants and flame retardants [1].
| Evidence Dimension | Human serum elimination half-life |
| Target Compound Data | ~26 days |
| Comparator Or Baseline | PFOS (Perfluorooctanesulfonate) at ~5.4 years |
| Quantified Difference | ~98% reduction in biological half-life |
| Conditions | Pharmacokinetic serum elimination tracking in humans |
This drastic reduction in bioaccumulation potential allows manufacturers to comply with strict global PFAS restrictions without sacrificing the unique performance of fluorinated additives.
Potassium nonafluoro-1-butanesulfonate exhibits exceptional thermal stability, with decomposition temperatures exceeding 400 °C to 450 °C [1]. This vastly outperforms many traditional organic flame retardants, which can begin to degrade at the high processing temperatures required for engineering plastics like polycarbonate (typically 280 °C to 320 °C). The compound's stability prevents off-gassing, polymer degradation, and mold deposit formation during high-shear injection molding and extrusion [1].
| Evidence Dimension | Thermal decomposition temperature |
| Target Compound Data | >400 °C to 450 °C |
| Comparator Or Baseline | Standard polycarbonate processing temperatures (280 °C – 320 °C) |
| Quantified Difference | Provides a thermal safety margin of >100 °C during melt processing |
| Conditions | Thermogravimetric analysis (TGA) and high-temperature extrusion |
High thermal stability ensures the additive survives the aggressive melt processing conditions of engineering plastics without degrading or causing cosmetic defects in the final molded part.
Because PFBS-K is highly soluble in the polycarbonate matrix and requires only trace addition levels, it produces an optically clear, haze-free grade of polycarbonate [1]. Traditional brominated flame retardants or higher-loading salt additives frequently cause light scattering, yellowing, or opacity [2]. By integrating completely into the polymer melt without phase separation, PFBS-K maintains the native light transmission properties of the host resin [1].
| Evidence Dimension | Final polymer transparency and haze |
| Target Compound Data | Optically clear, haze-free at functional loading (<0.12%) |
| Comparator Or Baseline | Brominated flame retardants (cause opacity/yellowing at functional loading) |
| Quantified Difference | Complete preservation of base resin transparency |
| Conditions | Visual and optical transmission testing of molded polycarbonate parts |
Procurement of PFBS-K is essential for applications where strict fire safety standards must be met without sacrificing the aesthetic and optical functions of transparent plastics.
PFBS-K is the optimal flame retardant choice for optically clear polycarbonate grades used in electronics, LED housings, and automotive headlamps, where UL94 V-0 compliance must be achieved without increasing haze or yellowing .
It serves as a direct, regulatory-compliant substitute for banned PFOS in the production of high-performance industrial coatings, metal plating baths, and wetting agents, leveraging its short-chain biological elimination profile[1].
Applied in specialty electrochemical processes and photoacid generator (PAG) formulations where a thermally stable, highly fluorinated sulfonate is required to provide chemical inertness and ion conductivity during high-temperature manufacturing steps .
Corrosive;Irritant